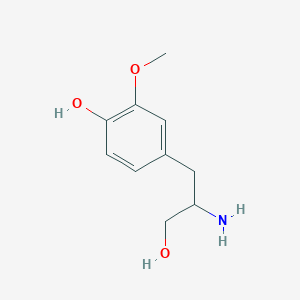

4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. This compound features a phenolic structure with an amino alcohol side chain, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenolic precursor.

Amino Alcohol Introduction: The amino alcohol side chain is introduced through a series of reactions, including nucleophilic substitution and reduction.

Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve biocatalysis, which offers high enantioselectivity and environmentally friendly conditions. Biocatalytic methods utilize enzymes or whole cells to achieve the desired chiral purity .

Types of Reactions:

Oxidation: The phenolic group can undergo oxidation to form quinones.

Reduction: The amino alcohol side chain can be reduced to form various derivatives.

Substitution: The phenolic hydroxyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products:

Oxidation: Quinones.

Reduction: Reduced amino alcohol derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

(S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including potential use in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-2-Amino-3-hydroxypropylphosphonic acid: Shares a similar amino alcohol side chain but differs in the presence of a phosphonic acid group.

(S)-2-Amino-3-(3-hydroxypropyl)thio)propanoic acid: Features a thioether linkage instead of a phenolic structure.

Uniqueness: (S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is unique due to its combination of a phenolic structure with an amino alcohol side chain, providing distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol, also known as a derivative of eugenol, has garnered attention due to its significant biological activities. This article provides a detailed overview of its biological properties, including its potential as an insecticide, anti-inflammatory agent, and neuroprotective compound.

Chemical Structure and Properties

The compound features a methoxy group and an amino alcohol moiety, which contribute to its biological activity. The presence of the hydroxyl group is crucial for its interaction with various biological targets.

1. Insecticidal Activity

Research indicates that derivatives of this compound exhibit promising insecticidal properties. A study demonstrated that certain semisynthetic compounds derived from eugenol showed significant toxicity against insect cell lines (Sf9). Notably, compounds such as 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol displayed over 25% viability loss in treated cells, comparable to commercial insecticides like chlorpyrifos .

| Compound | Viability Loss (%) | Comparison to Chlorpyrifos |

|---|---|---|

| 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol | 25% | Higher toxicity |

| Chlorpyrifos | 20% | Baseline |

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. A study focusing on similar methoxyphenol derivatives highlighted their ability to inhibit the activation of STAT3, a key signaling pathway involved in inflammatory responses. This inhibition was associated with decreased expression of inflammatory markers such as COX-2 and iNOS in cultured cells treated with lipopolysaccharides (LPS) .

3. Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. Research indicated that related compounds could prevent amyloidogenesis and cognitive decline in animal models by inhibiting neuroinflammation and amyloid-beta generation .

Case Study 1: Insecticidal Activity

In a comparative study, various derivatives were synthesized and tested against Sf9 cells. The results indicated that the structural modifications significantly affected their insecticidal potency. The most active compounds were selected for further nanoencapsulation studies to enhance their efficacy in pest control.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In vivo studies involving LPS-induced cognitive impairment demonstrated that treatment with methoxyphenol derivatives led to improved memory recovery and reduced neuroinflammatory markers. These findings suggest a potential therapeutic application for these compounds in neurodegenerative diseases .

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |

InChI |

InChI=1S/C10H15NO3/c1-14-10-5-7(2-3-9(10)13)4-8(11)6-12/h2-3,5,8,12-13H,4,6,11H2,1H3 |

InChI Key |

OYJJUQHXSRTEHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.